Ethyl 2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylate
Overview
Description
Scientific Research Applications
Synthesis and Chemical Properties
Enantioselective Synthesis : Research demonstrates the enantioselective synthesis of related compounds using catalyzed reactions, highlighting the chemical versatility and potential for creating stereochemically complex derivatives. For example, Chelucci et al. (2000) achieved enantiomerically pure compounds through a Cu(II)-catalyzed decomposition, illustrating the compound's utility in stereocontrolled organic synthesis (Chelucci, Saba, Valenti, & Bacchi, 2000).
Diversity-Oriented Synthesis : The compound serves as a precursor in the diversity-oriented synthesis of tetrahydrobenzo[f][1,4]oxazepines, as demonstrated by Banfi et al. (2013), who utilized an Ugi–Joullie multicomponent reaction to introduce diversity into the tetrahydrobenzo[f][1,4]oxazepine scaffold with diastereoselectivity (Banfi, Bagno, Basso, De Santis, Riva, & Rastrelli, 2013).
Process Development and Scale-Up : Research by Naganathan et al. (2015) on the process development for scalable synthesis of a benzoxazepine-containing kinase inhibitor illustrates the compound's relevance in pharmaceutical manufacturing, showcasing methods to efficiently scale up its synthesis for potential drug development (Naganathan, Andersen, Andersen, Lau, Lohse, & Sorensen, 2015).
Synthesis of Potentially Medicinal Compounds : Gupta et al. (2012) explored the synthetic potential of related tetrahydrobenzo compounds, providing a pathway to access derivatives with possible medicinal interest, indicating the broader implications of studying such compounds in drug discovery and development (Gupta, Devi, Chaudhary, & Kishore, 2012).
Potential Applications in Drug Development
- Antimicrobial and Antioxidant Studies : Compounds synthesized from ethyl tetrahydrobenzo derivatives have shown significant antimicrobial and antioxidant activities, suggesting their potential as leads in the development of new therapeutic agents. Raghavendra et al. (2016) reported compounds with excellent antibacterial and antifungal properties, as well as profound antioxidant potential, highlighting the medicinal chemistry applications of these compounds (Raghavendra, Renuka, Kameshwar, Srinivasan, Kumar, & Shashikanth, 2016).
Mechanism of Action
- By inhibiting VMAT2, Ethyl 2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylate reduces the uptake of monoamine neurotransmitters (serotonin, norepinephrine, and dopamine) into synaptic vesicles .
- This leads to decreased neurotransmitter availability for release at synapses, affecting neuronal signaling .
Target of Action
Mode of Action
Result of Action
Properties
IUPAC Name |
ethyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-2-15-12(14)9-3-4-11-10(7-9)8-13-5-6-16-11/h3-4,7,13H,2,5-6,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDNZCFTXXZNGTG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)OCCNC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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